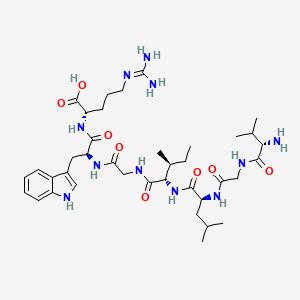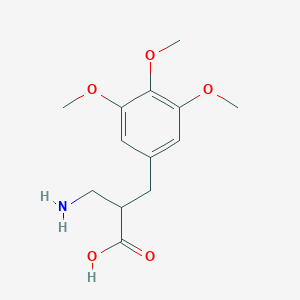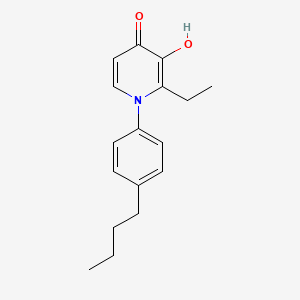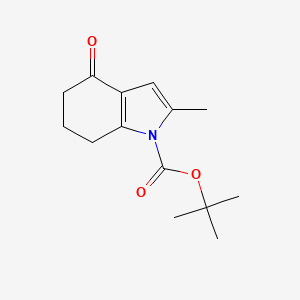
7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields This compound is part of the phenothiazine family, which is characterized by a tricyclic structure consisting of two benzene rings fused to a central thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenothiazine derivative, followed by the introduction of dimethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination and substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminium ion to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and nonlinear optical materials
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-4-iodo-N,N-dimethyl-3H-phenothiazin-3-iminium iodide involves its interaction with various molecular targets. The compound’s iminium ion can interact with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, its photophysical properties allow it to act as a photosensitizer in photodynamic therapy, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties.
Dimethylaminoquinolines: Used in medicinal chemistry for their antimalarial properties.
Properties
CAS No. |
872544-70-2 |
|---|---|
Molecular Formula |
C16H17I2N3S |
Molecular Weight |
537.2 g/mol |
IUPAC Name |
[7-(dimethylamino)-4-iodophenothiazin-3-ylidene]-dimethylazanium;iodide |
InChI |
InChI=1S/C16H17IN3S.HI/c1-19(2)10-5-6-11-14(9-10)21-16-12(18-11)7-8-13(15(16)17)20(3)4;/h5-9H,1-4H3;1H/q+1;/p-1 |
InChI Key |
PGOVCBDQBBFQTC-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)I.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)

![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)


![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)

![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]benzoate](/img/structure/B12612132.png)

![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indazol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12612136.png)


